molecular formula C8H14OS B13832767 Cyclopropanecarboxaldehyde, 1-(butylthio)-

Cyclopropanecarboxaldehyde, 1-(butylthio)-

Cat. No.: B13832767
M. Wt: 158.26 g/mol
InChI Key: ITIREIMHQWCQHH-UHFFFAOYSA-N
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Description

1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE is an organic compound featuring a cyclopropane ring substituted with a butylsulfanyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with butylthiol in the presence of a base to introduce the butylsulfanyl group. The aldehyde group can then be introduced via oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods: Industrial production of 1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed:

    Oxidation: 1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBOXYLIC ACID

    Reduction: 1-(BUTYLSULFANYL)CYCLOPROPANE-1-METHANOL

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The butylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE can be compared with other cyclopropane derivatives, such as:

  • 1-(METHYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE
  • 1-(ETHYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE
  • 1-(PROPYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE

These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfur atom

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-butylsulfanylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14OS/c1-2-3-6-10-8(7-9)4-5-8/h7H,2-6H2,1H3

InChI Key

ITIREIMHQWCQHH-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1(CC1)C=O

Origin of Product

United States

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